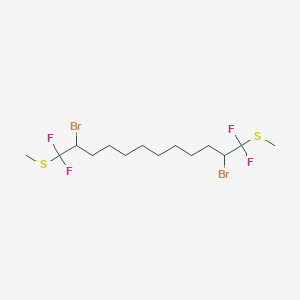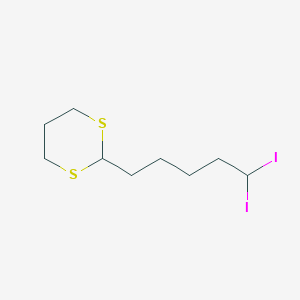
2-(5,5-Diiodopentyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Diiodopentyl)-1,3-dithiane is an organosulfur compound featuring a dithiane ring substituted with a diiodopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Diiodopentyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 1,5-diiodopentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through a nucleophilic substitution mechanism, where the dithiane ring attacks the diiodopentane, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5,5-Diiodopentyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The diiodopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydride, tetrahydrofuran as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,5-Diiodopentyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(5,5-Diiodopentyl)-1,3-dithiane involves its ability to undergo various chemical transformations. The dithiane ring can act as a nucleophile, participating in substitution reactions. The diiodopentyl group can also undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of suitable reagents and conditions, allowing the compound to exert its effects through the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- 5,5-Diiodo-2,2-bithiophene
- 5,5-Diiodo-2,2-dimethylbiphenyl
Comparison: 2-(5,5-Diiodopentyl)-1,3-dithiane is unique due to the presence of both a dithiane ring and a diiodopentyl group This combination imparts distinct chemical properties, making it a versatile compound for various applications
Eigenschaften
CAS-Nummer |
823180-32-1 |
|---|---|
Molekularformel |
C9H16I2S2 |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
2-(5,5-diiodopentyl)-1,3-dithiane |
InChI |
InChI=1S/C9H16I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h8-9H,1-7H2 |
InChI-Schlüssel |
FQRNLDJXMPXWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)CCCCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


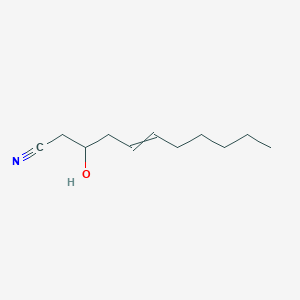

![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
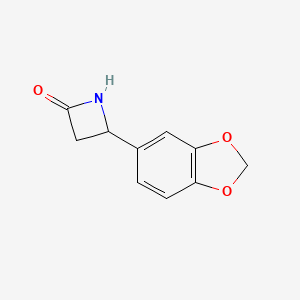
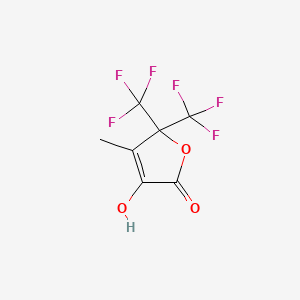
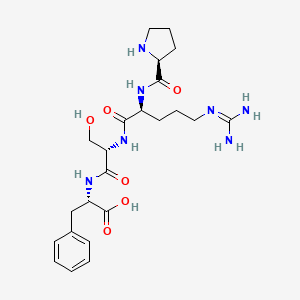
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
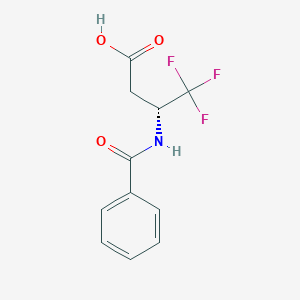
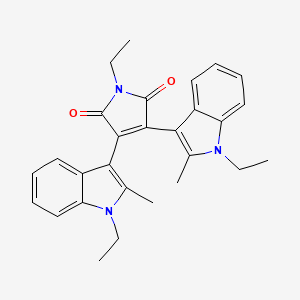
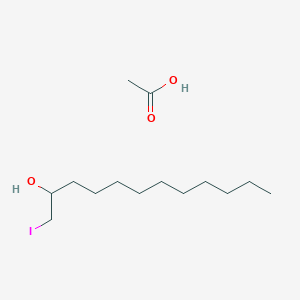
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
